The synthesis of vermistatin can be approached through various methodologies. Recent studies have employed computational methods to optimize synthetic pathways, utilizing algorithms that minimize costs and maximize efficiency in reaction sequences. For instance, network analysis has been used to identify potential synthetic routes by evaluating the complexity of molecular structures and reaction pathways .
Vermistatin's molecular structure is characterized by a unique arrangement of carbon atoms and functional groups that contribute to its biological activity. The compound has been extensively analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HR-MS), which provide insights into its structural features and confirm its chemical identity .
The molecular formula for vermistatin is C₁₉H₂₃N₃O₃, indicating the presence of nitrogen atoms typically associated with alkaloids. The structural data reveal multiple stereocenters, contributing to its potential stereoisomerism, which can influence its biological interactions and efficacy.
Vermistatin undergoes various chemical reactions that are crucial for its synthesis and modification. Key reactions include:
The technical details surrounding these reactions often involve specific reagents and conditions that facilitate desired transformations while minimizing side products .
Data supporting these mechanisms have been gathered from various in vitro studies demonstrating vermistatin's cytotoxic effects on different cancer cell lines .
Vermistatin exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as a therapeutic agent. Analytical techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) further characterize these properties by providing information about functional groups and electronic transitions within the molecule .
Vermistatin has significant scientific applications primarily in medicinal chemistry due to its anticancer properties. Research has shown potential uses in:
Vermistatin was first isolated in 1986 from the filamentous fungus Penicillium vermiculatum (strain BA-3981) during antimicrobial metabolite screening [3]. Initial structural characterization identified it as an azaphilone derivative with a unique 4,6-dimethoxyphthalide moiety fused to a γ-pyridone ring [1] [9]. This discovery predated the taxonomic reorganization of fungi based on molecular phylogenetics, which subsequently reclassified producers of vermistatin within the genus Talaromyces. Species formerly placed in Penicillium subgenus Biverticillium (characterized by symmetrical conidiophores) were transferred to Talaromyces following the "one fungus, one name" principle established in 2011 [1] [5]. Consequently, vermistatin-producing strains like P. vermiculatum are now correctly identified as Talaromyces vermiculatus, reflecting their genetic distinction from penicillin-producing Penicillium species [1] [8].
Talaromyces species exhibit remarkable ecological plasticity, thriving in diverse habitats from mangrove rhizospheres to deep-sea sediments. Vermistatin production has been documented in at least 15 fungal species, predominantly within Talaromyces section Talaromyces [1] [9]. These fungi engage in complex ecological interactions mediated by vermistatin:
Table 1: Ecological Distribution of Vermistatin-Producing Fungi
Species | Source | Location | Reference |
---|---|---|---|
Talaromyces aculeatus | Kandelia candel leaves | Guangdong, China | [8] |
T. amestolkiae | Pipefish (Syngnathus acus) | Hainan, China | [5] |
T. purpureogenus | Brown alga (Phaeurus antarcticus) | Antarctica | [5] |
T. pinophilus | Mangrove rhizosphere | Gazi Bay, Kenya | [8] |
Unidentified Talaromyces sp. | Coral (Porites pukoensis) | South China Sea | [5] |
Despite decades of research, critical knowledge gaps persist:
Table 2: Key Research Gaps in Vermistatin Studies
Gap Category | Specific Unmet Need | Research Priority |
---|---|---|
Biosynthesis | Elucidation of PKS gene cluster | High |
Ecological Significance | In situ quantification in host tissues | Medium |
Origin in Plants | Differentiation of plant vs. fungal biosynthesis | High |
Antiviral Mechanism | Identification of viral inhibition targets | Critical |
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